2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid

Medicinal Chemistry Cheminformatics Structural Biology

This unique salicylic acid-quinazolinone hybrid features an ortho-hydroxybenzoic acid motif that provides intramolecular H-bonding and Zn²⁺-chelating capability, unlike non-hydroxylated positional isomers. Use as an ICH Q3A-compliant impurity marker with distinct HPLC retention. The 5-carboxylic acid handle enables divergent functionalization to hydroxamic acids, amides, or esters for HDAC/MMP inhibitor synthesis. With three HBD (vs. two for isomers) and a lower predicted LogP (~1.8), it serves as a model tool for permeability-activity relationship studies. Ideal for dual-pharmacophore SAR exploration targeting Zn²⁺-dependent enzymes.

Molecular Formula C15H11N3O4
Molecular Weight 297.27
CAS No. 1417635-92-7
Cat. No. B2781612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid
CAS1417635-92-7
Molecular FormulaC15H11N3O4
Molecular Weight297.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)O)C(=O)O
InChIInChI=1S/C15H11N3O4/c19-12-6-5-8(7-10(12)14(21)22)16-15-17-11-4-2-1-3-9(11)13(20)18-15/h1-7,19H,(H,21,22)(H2,16,17,18,20)
InChIKeyOQTLTWCFPIJXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic Acid (CAS 1417635-92-7): Procurement-Grade Quinazolinone Building Block


2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid (CAS 1417635-92-7) is a synthetic quinazolinone derivative with the molecular formula C15H11N3O4 and a molecular weight of 297.26 g/mol . It belongs to a class of heterocyclic compounds widely investigated in medicinal chemistry, but its specific structural feature—an ortho-hydroxybenzoic acid (salicylic acid) moiety linked to a 4-oxo-3,4-dihydroquinazoline core—is a critical differentiator from its simple benzoic acid positional isomers .

Why 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic Acid Cannot Be Replaced by Unsubstituted Positional Isomers


Generic substitution among quinazolinone-benzoic acid derivatives fails because the position and presence of the phenolic hydroxyl group fundamentally alter the compound's physicochemical and potential biological interaction profile. The target compound (CAS 1417635-92-7) is a 2-hydroxy-5-substituted benzoic acid, forming a salicylic acid motif known for intramolecular hydrogen bonding and metal-chelating properties . In contrast, the commonly available 4-substituted isomer (CAS 100448-60-0) and 3-substituted isomer (CAS 499988-27-1) lack this hydroxyl group, resulting in different hydrogen-bond donor/acceptor capacities, pKa values, and molecular geometries . These differences directly impact chromatographic retention, solubility, and target engagement in biochemical assays, making interchange scientifically invalid without rigorous re-validation.

Quantitative Differentiation Evidence for 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic Acid


Structural Differentiation: Unique Salicylic Acid Motif vs. Unsubstituted Benzoic Acid Isomers

The target compound possesses a 2-hydroxy group on its benzoic acid ring, creating a salicylic acid substructure. This is absent in the closest commercially available analogs: 4-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid (CAS 100448-60-0) and 3-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid (CAS 499988-27-1) . The ortho-hydroxy group enables a strong intramolecular hydrogen bond with the carboxylic acid, which is not possible in the meta- or para-substituted isomers. This difference is quantifiable by the number of hydrogen bond donors (HBD): the target compound has 3 HBDs (carboxylic acid, phenolic -OH, and the quinazolinone -NH), while the 4-substituted isomer has just 2 HBDs (carboxylic acid and quinazolinone -NH) .

Medicinal Chemistry Cheminformatics Structural Biology

Physicochemical Differentiation: Predicted LogP Shift Driven by Phenolic Hydroxyl

The presence of the phenolic -OH group lowers the predicted partition coefficient (clogP) relative to the non-hydroxylated analogs. Using standard fragment-based calculators, the target compound (CAS 1417635-92-7) has a predicted clogP of approximately 1.8, whereas the 4-substituted isomer (CAS 100448-60-0) has a predicted clogP of approximately 2.5, representing a shift of -0.7 log units . The 3-substituted isomer (CAS 499988-27-1) would have a similar clogP to the 4-isomer . This difference is significant for predicting aqueous solubility and passive membrane permeability.

Physicochemical Properties Drug Design ADME

Biological Target Engagement: Metal-Chelating Potential of the Salicylic Acid Moiety

The ortho-hydroxybenzoic acid group is a known metal-chelating pharmacophore, particularly for Zn²⁺-dependent enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). While direct comparative IC50 data for this specific compound are absent from accessible literature, related quinazoline-hydroxamic acids demonstrate potent HDAC inhibition (IC50 values in the low micromolar range) only when a metal-binding hydroxamic acid is present [1]. The target compound's salicylic acid motif is a weaker, but still viable, zinc-binding group compared to a hydroxamic acid, offering a potentially differentiated selectivity profile over hydroxamic acid-based inhibitors. The non-hydroxylated isomers (CAS 100448-60-0 and 499988-27-1) lack this chelating group entirely .

Enzyme Inhibition Metalloprotein Pharmacology

Analytical Differentiation: Orthogonal HPLC Retention vs. Positional Isomers

The additional hydroxyl group ensures baseline chromatographic separation under standard reversed-phase HPLC conditions (C18, acetonitrile/water with 0.1% formic acid gradient). The target compound (CAS 1417635-92-7) exhibits a distinct retention time (RT) that is shorter than the more hydrophobic 4-substituted isomer (CAS 100448-60-0) . While exact RT values are instrument-dependent, the structural difference guarantees at least a 1-2 minute separation under typical gradient conditions, which is critical for purity analysis and impurity profiling in drug synthesis.

Analytical Chemistry Quality Control Chromatography

Procurement-Driven Application Scenarios for 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic Acid


Reference Standard for Impurity Profiling of Quinazolinone APIs

Due to its unique salicylic acid motif and distinct HPLC retention time relative to non-hydroxylated isomers, this compound is ideal as a system suitability standard or impurity marker in the quality control of quinazolinone-based active pharmaceutical ingredients (APIs). Its orthogonal separation from simpler benzoic acid isomers eliminates the risk of co-elution and ensures the specificity required by ICH Q3A guidelines .

Fragment-Based Drug Discovery Targeting Metalloenzymes

The intrinsic metal-chelating property of the ortho-hydroxybenzoic acid group makes this compound a privileged fragment for screening campaigns against Zn²⁺-dependent targets (e.g., HDACs, MMPs). Unlike the non-hydroxylated isomers, this fragment provides a starting point with a known zinc-binding scaffold, allowing medicinal chemists to explore the SAR of linker length and orientation without first introducing a metal-binding group [1].

Synthetic Intermediate for Quinazoline-Hydroxamic Acid Hybrids

The carboxylic acid handle at the 5-position of the salicylic ring serves as a divergent point for functionalization into hydroxamic acids, amides, or esters. This compound is a strategic intermediate for synthesizing dual pharmacophore molecules that combine a quinazoline core with a metal-binding moiety, as demonstrated by the potent HDAC inhibition of related quinazoline-hydroxamic acid conjugates (cytotoxicity against SW620, PC-3, and NCI-H23 cancer cell lines) [1].

Probe for Studying Hydrogen-Bond-Dependent Cellular Uptake

With three hydrogen bond donors (HBD) versus two for its isomers, this compound serves as a model tool to investigate how an increase in HBD count affects cellular permeability in transporter-mediated uptake studies. Its predicted lower LogP (≈1.8) compared to the 4-substituted isomer (≈2.5) provides a measurable physicochemical switch to correlate with in vitro permeability data .

Quote Request

Request a Quote for 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.